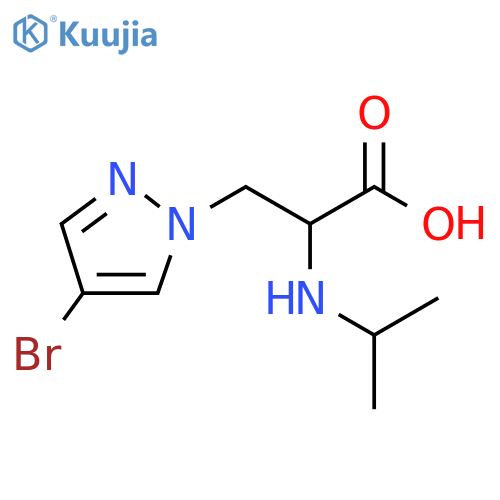Cas no 1249838-78-5 (3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid)

1249838-78-5 structure
商品名:3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid
3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-propanoic acid, 4-bromo-α-[(1-methylethyl)amino]-
- 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
- 3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid
- AKOS011197330
- EN300-1123045
- 3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid
- CS-0344641
- 1249838-78-5
-
- インチ: 1S/C9H14BrN3O2/c1-6(2)12-8(9(14)15)5-13-4-7(10)3-11-13/h3-4,6,8,12H,5H2,1-2H3,(H,14,15)
- InChIKey: WJMJAZVRIFMSEU-UHFFFAOYSA-N
- ほほえんだ: C(N1N=CC(Br)=C1)C(C(=O)O)NC(C)C
計算された属性
- せいみつぶんしりょう: 275.02694g/mol
- どういたいしつりょう: 275.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- 密度みつど: 1.58±0.1 g/cm3(Predicted)
- ふってん: 402.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 1.96±0.10(Predicted)
3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123045-0.05g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1123045-2.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1123045-10.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 10g |
$4236.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415311-1g |
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid |
1249838-78-5 | 98% | 1g |
¥23072.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415311-250mg |
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid |
1249838-78-5 | 98% | 250mg |
¥24462.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415311-500mg |
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid |
1249838-78-5 | 98% | 500mg |
¥22136.00 | 2024-08-09 | |
| Enamine | EN300-1123045-0.25g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1123045-1.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1123045-0.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1123045-10g |
3-(4-bromo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |
1249838-78-5 | 95% | 10g |
$3622.0 | 2023-10-26 |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
1249838-78-5 (3-(4-bromo-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid) 関連製品
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
